5-(2-Methoxyethoxy)pentanoic acid
Description
5-(2-Methoxyethoxy)pentanoic acid is a branched pentanoic acid derivative featuring a methoxyethoxy (-OCH2CH2OCH3) substituent at the fifth carbon of the pentanoic acid backbone. Such compounds are often employed as intermediates in pharmaceutical synthesis or as functional moieties in drug design .
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)pentanoic acid |
InChI |
InChI=1S/C8H16O4/c1-11-6-7-12-5-3-2-4-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI Key |
ZAZSHMPSDGNFLA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)pentanoic acid typically involves the reaction of pentanoic acid with 2-methoxyethanol under acidic or basic conditions. The reaction can be catalyzed by strong acids like sulfuric acid or bases like sodium hydroxide. The process involves the esterification of pentanoic acid followed by the substitution of the hydroxyl group with the 2-methoxyethoxy group.
Industrial Production Methods
Industrial production of 5-(2-Methoxyethoxy)pentanoic acid may involve more efficient and scalable methods such as continuous flow reactors. These methods ensure higher yields and purity of the product while minimizing the production of by-products. The reaction conditions are optimized to achieve the desired product with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methoxyethoxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(2-Methoxyethoxy)pentanoic acid with structurally related pentanoic acid derivatives:
*Note: Molecular weight estimated based on formula C8H16O4.
Key Research Findings
Solubility and Reactivity: Methoxyethoxy substituents improve aqueous solubility compared to aromatic or bulky groups (e.g., thiazole or Fmoc-protected derivatives) due to ether oxygen's hydrogen-bonding capacity . Selenium-containing analogs (e.g., 5-(Phenylselanyl)pentanoic acid) exhibit unique redox properties, unlike the chemically stable methoxyethoxy group .
Biological Activity: Amide derivatives (e.g., Compound 26 in ) show pharmacological activity via enzyme inhibition, whereas methoxyethoxy's lack of hydrogen-bond donors may limit direct target binding . Loxiglumide demonstrates the impact of bulky substituents (dichlorobenzoylamino) on receptor antagonism, highlighting how substituent size and polarity dictate biological efficacy .
Synthetic Utility: Fmoc-protected pentanoic acids () are critical in peptide synthesis, whereas methoxyethoxy derivatives may serve as hydrophilic spacers in prodrugs or bioconjugates .
Toxicity and Safety: Limited toxicology data exist for hydroxy- and methoxy-substituted pentanoic acids, though safety protocols recommend handling with PPE due to uncharacterized hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
